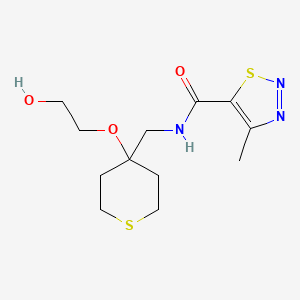
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” has a molecular formula of C16H23NO4S and a molecular weight of 325.421. It is a chemical compound that has been extensively studied for its therapeutic potential1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized in a laboratory setting for research purposes2.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H23NO4S1. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, it’s worth noting that the reactions it undergoes would be determined by its chemical structure and the conditions under which it is stored and used3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C16H23NO4S1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Reactive Alpha-oxoaldehyde Compounds in Biological Systems
Research on methylglyoxal (MG), a reactive alpha-oxoaldehyde, illustrates the biological significance of similar reactive compounds. MG modifies proteins to form advanced glycation end-products (AGEs), implicated in diabetes complications and neurodegenerative diseases. This context emphasizes the importance of understanding the biochemical behavior and potential therapeutic targeting of reactive compounds including those structurally related to the queried chemical (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Applications of Thiadiazoles
Thiadiazoles are synthesized through various chemical reactions, such as the oxidative dimerization of thioamides, and are known for their broad applications, including their role as intermediates in the synthesis of pharmaceuticals (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985). This highlights the relevance of synthetic strategies and the potential pharmaceutical applications of thiadiazole derivatives.
Medicinal Chemistry: Anticancer and Antimicrobial Agents
The thiadiazole scaffold is frequently utilized in medicinal chemistry for designing compounds with anticancer and antimicrobial activities. For instance, novel Schiff’s bases containing a thiadiazole scaffold demonstrated promising in vitro anticancer activity against several human cancer cell lines, underscoring the therapeutic potential of thiadiazole derivatives (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Additionally, derivatives incorporating the thiazole motif have been synthesized and evaluated as potent anticancer agents, indicating the significance of thiazole and thiadiazole moieties in drug discovery (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with appropriate safety measures45.
Zukünftige Richtungen
The compound has been extensively studied for its therapeutic potential1, indicating that it may have applications in the field of medicine or drug development. However, more research is needed to fully understand its properties and potential uses.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.
Eigenschaften
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-9-10(20-15-14-9)11(17)13-8-12(18-5-4-16)2-6-19-7-3-12/h16H,2-8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLCDRWNPPRPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

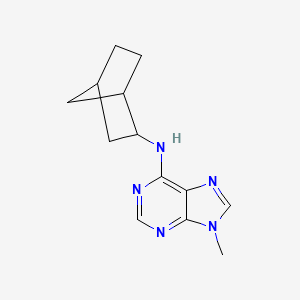
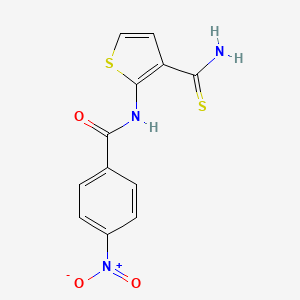
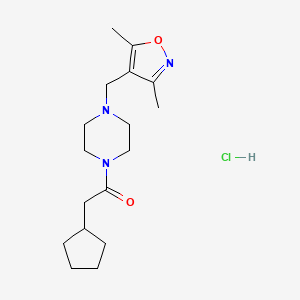
![3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2888033.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)
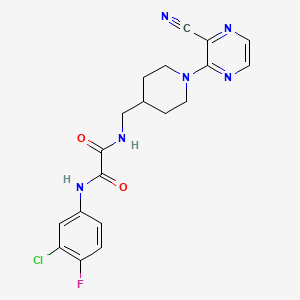

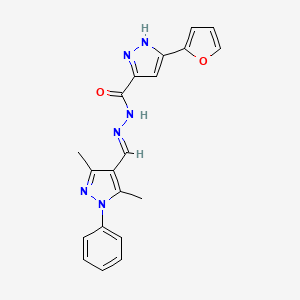
![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)
![N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2888046.png)
![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)